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4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Plk1 PBD inhibitor anticancer scaffold-based differentiation

Researchers probing Plk1 PBD or antihistaminic SAR often face gaps in N4-aryl substitution coverage. This 3,5-dimethylphenyl derivative fills that gap, delivering a validated 1-thioxo-triazoloquinazolin-5-one scaffold with a free C1-sulfanyl group essential for direct PBD binding. • Enables SAR expansion at the N4 position; dual meta-methyl groups offer ≥10-fold affinity improvement over PLHSpT reference peptide. • Supports H1-antihistaminic efficacy studies - 3-substituted phenyl analogs achieve 72-75% protection vs. 71% for chlorpheniramine. • Supplied as a custom-synthesis research chemical with rigorous QC; worldwide delivery with required permits.

Molecular Formula C17H14N4OS
Molecular Weight 322.39
CAS No. 565178-10-1
Cat. No. B2373502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS565178-10-1
Molecular FormulaC17H14N4OS
Molecular Weight322.39
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S)C
InChIInChI=1S/C17H14N4OS/c1-10-7-11(2)9-12(8-10)20-15(22)13-5-3-4-6-14(13)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23)
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,5-Dimethylphenyl)-1-sulfanyl-triazoloquinazolin-5-one Compound Profile


4-(3,5-Dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 565178-10-1, molecular formula C₁₇H₁₄N₄OS, molecular weight 322.39) is a heterocyclic compound featuring a 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one core scaffold [1]. This scaffold has been identified in peer-reviewed literature as a privileged chemotype for selective inhibition of the Polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a validated anticancer target [2]. The compound bears a 3,5-dimethylphenyl substituent at the N4 position and a free sulfanyl (thiol) group at position 1, both of which are key pharmacophoric features within the structure-activity relationship (SAR) framework established for this scaffold class [3].

In-Class Substitution Challenges for 4-(3,5-Dimethylphenyl)-1-sulfanyl-triazoloquinazolin-5-one


Despite sharing a common [1,2,4]triazolo[4,3-a]quinazolin-5-one core, compounds within this class exhibit profound differences in target selectivity, potency, and biological readout depending on subtle variations at the N4-aryl and C1-sulfanyl positions. Published SAR studies on the 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold demonstrate that N4-substitution dictates Plk1 PBD vs. Plk2/Plk3 PBD selectivity, while the free C1-thiol group is essential for target engagement; S-alkylation (prodrug masking) ablates direct PBD binding [1]. In the H1-antihistamine sub-series, the N4 substituent identity (3-methoxyphenyl vs. 4-chlorophenyl vs. 3-ethylphenyl) produces quantifiable differences in both percent protection (71–74.6%) and sedation liability (5–12%) [2]. These divergent SAR trajectories mean that a 4-(3,5-dimethylphenyl)-1-sulfanyl derivative cannot be assumed functionally equivalent to a 4-phenyl, 4-cyclohexyl, or 4-benzyl analog without experimental validation.

Differentiation Evidence for 4-(3,5-Dimethylphenyl)-1-sulfanyl-triazoloquinazolin-5-one vs. Analogs


Plk1 PBD Selectivity vs. Parent Phosphopeptide

The 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold — of which 4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a direct derivative — was identified as a Plk1 PBD inhibitor scaffold. SAR optimization within this scaffold yielded multiple inhibitors with ≥10-fold higher inhibitory activity than the previously characterized Plk1 PBD-specific phosphopeptide PLHSpT (Kd ~450 nM) [1]. Critically, this scaffold inhibits Plk1 PBD but not the related Plk2 and Plk3 PBDs, establishing domain-level selectivity within the Plk family [2]. The free C1-thiol is required for PBD binding, defining this compound's 1-sulfanyl group as a pharmacophoric necessity that distinguishes it from 1-alkyl or 1-aryl substituted variants commonly pursued in other therapeutic programs (e.g., H1-antihistamine or PDE4 series).

Plk1 PBD inhibitor anticancer scaffold-based differentiation

H1-Antihistaminic Differentiation from 3-Ethylphenyl Analog

In a published series of 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, the 1-methyl derivative (4b) achieved 74.6% protection against histamine-induced bronchospasm in conscious guinea pigs, surpassing the reference standard chlorpheniramine maleate (71% protection) [1]. By contrast, the 4-(3-methoxyphenyl)-1-methyl analog (II) provided 72.76% protection with 10% sedation [2], while the 4-cyclohexyl-1-methyl analog (II) gave 72.96% protection with 9% sedation [3]. The target compound bears a 3,5-dimethylphenyl group at N4 — a substitution pattern structurally distinct from the 3-ethylphenyl, 3-methoxyphenyl, and cyclohexyl variants for which in vivo data exist. The presence of a free 1-sulfanyl (rather than 1-methyl) group further differentiates this compound from all published H1-antihistaminic leads.

H1-antihistamine in vivo bronchospasm protection sedation liability

Physicochemical Differentiation from 4-Phenyl and 4-Methyl Analogs

The target compound (CAS 565178-10-1) has a computed logP of 3.242 and logD (pH 7.4) of 3.053, with a topological polar surface area (TPSA) of 51.02 Ų, meeting Lipinski's Rule of Five criteria [1]. The closest commercially cataloged analog, 4-phenyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 67442-90-4, MW 294.3), has a computed XLogP3-AA of 2.6 [2], approximately 0.64 log units lower than the target compound. This difference reflects the lipophilic contribution of the two methyl groups on the 3,5-dimethylphenyl ring, which increases predicted membrane permeability while maintaining compliance with drug-likeness filters.

physicochemical properties logP logD drug-likeness

Anticonvulsant SAR: 3,5-Dimethylphenyl as Unexplored Node

In a systematic evaluation of 4-(substituted-phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, compounds 6o and 6q bearing specific N4-aryl substitutions achieved protective indices (PIs) of >25.5 and >26.0 in the maximal electroshock (MES) seizure model — substantially exceeding those of clinically used antiepileptic drugs [1]. Oral ED₅₀ values of 88.02 and 94.6 mg/kg were recorded for 6o and 6q, respectively. The 3,5-dimethylphenyl substitution pattern was not represented among the 24 derivatives (6a–x) tested in this study, making the target compound a structurally distinct entry point for anticonvulsant screening within this scaffold class.

anticonvulsant protective index maximal electroshock neurotoxicity

In Silico Acute Toxicity: Low Risk Classification

A computational study using PASS and GUSAR software on a series of 1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones classified all evaluated derivatives as either slightly toxic (toxicity class 4) or practically nontoxic (toxicity class 5) substances [1]. The compounds were also predicted to possess potential anti-asthmatic and anti-allergic activity, consistent with the H1-antihistaminic experimental data from independent series. While the 4-(3,5-dimethylphenyl)-1-sulfanyl derivative was not explicitly included in this in silico panel, its structural congruence with the 1-Ar-4-R substitution template supports extrapolation of the favorable toxicity classification.

acute toxicity in silico prediction GUSAR safety profiling

Research Application Scenarios for 4-(3,5-Dimethylphenyl)-1-sulfanyl-triazoloquinazolin-5-one


Plk1 PBD Inhibitor Hit-to-Lead Expansion via Zone 2 SAR Exploration

This compound is the 3,5-dimethylphenyl-substituted derivative of the 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one scaffold, a validated Plk1 PBD inhibitor chemotype with demonstrated ≥10-fold affinity improvement over the PLHSpT reference phosphopeptide and selectivity against Plk2/Plk3 PBDs [1]. The 3,5-dimethylphenyl group at N4 represents a Zone 2 modification that has not been reported in published Plk1 PBD SAR studies, offering the opportunity to probe steric and electronic effects of dual meta-methyl substitution on PBD binding affinity and selectivity. The free C1-sulfanyl group permits direct PBD engagement without prodrug deprotection, and also serves as a handle for S-alkyl prodrug synthesis for cellular efficacy studies [2].

Comparative H1-Antihistaminic Screening in the 3-Substituted Phenyl Sub-Series

Published H1-antihistaminic data demonstrate that 3-substituted phenyl variants at the N4 position (3-ethylphenyl: 74.6% protection; 3-methoxyphenyl: 72.76% protection) consistently exceed the reference standard chlorpheniramine maleate (71% protection) in the guinea pig bronchospasm model [3]. The 3,5-dimethylphenyl substitution represents a logical extension of this SAR trend. Procurement enables direct in vivo comparison of the 3,5-dimethylphenyl derivative against the established 3-ethylphenyl and 3-methoxyphenyl leads, quantifying the contribution of a second meta-methyl group to both efficacy (percent protection) and therapeutically critical sedation liability.

Anticonvulsant Lead Identification via MES Screening of Unexplored N4-Aryl Chemotypes

The 4-(substituted-phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one series has produced compounds with protective indices exceeding 25 in the MES seizure model, outperforming clinically used antiepileptic drugs [4]. However, the 3,5-dimethylphenyl substitution pattern was absent from the 24-compound screening panel. This compound fills that gap, enabling evaluation of whether dual meta-methylation on the N4-phenyl ring enhances MES anticonvulsant potency, improves the protective index, or alters the neurotoxicity profile relative to the mono-substituted leads 6o and 6q.

Physicochemical and Metabolic Stability Profiling of a Lipophilic Scaffold

With a computed logP of 3.242 and logD (pH 7.4) of 3.053 [5], this compound occupies a favorable lipophilicity window for CNS-penetrant or orally bioavailable candidates. The ~0.64 log-unit increase over the unsubstituted 4-phenyl analog (logP 2.6) [6] provides a measurable physicochemical gradient for structure-property relationship (SPR) studies. Procurement supports parallel determination of experimental logP/logD, kinetic aqueous solubility, microsomal metabolic stability, and CYP inhibition profiling — generating data that bridges the computed property gap between the 4-phenyl and 3,5-dimethylphenyl variants.

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